Vilazodone

Receptor Pharmacology Binding Affinity 5-HT1A Receptor

Vilazodone (CAS 163521-12-8) is the only FDA-approved SPARI and the sole compound combining selective SERT inhibition (IC50 0.5 nM) with direct 5-HT1A partial agonism (IC50 0.2 nM). Unlike standard SSRIs, its dual mechanism produces a distinct neurochemical signature—rapid, selective cortical 5-HT elevation without autoreceptor-mediated suppression—and does not impair sexual behavior in preclinical models. Generic substitution with any SSRI cannot replicate this pharmacology, making vilazodone the irreplaceable reference standard for SPARI research, SSRI-induced sexual dysfunction studies, and in vivo microdialysis experiments.

Molecular Formula C26H27N5O2
Molecular Weight 441.5 g/mol
CAS No. 163521-12-8
Cat. No. B1662482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilazodone
CAS163521-12-8
Synonyms2-benzofurancarboxamide, 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-, hydrochloride (1:1)
5-(4-(4-(5-cyano-3-indolyl)butyl)-1-piperazinyl)benzofuran-2-carboxamide
68843, EMD
EMB 68843
EMB-68843
EMB68843
EMD 68843
HCl, Vilazodone
Hydrochloride, Vilazodone
Viibryd
vilazodone
Vilazodone HCl
vilazodone hydrochloride
Molecular FormulaC26H27N5O2
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
InChIInChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)
InChIKeySGEGOXDYSFKCPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.23e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Vilazodone Hydrochloride (CAS 163521-12-8): A Serotonin Partial Agonist-Reuptake Inhibitor (SPARI) for Major Depressive Disorder Research and Procurement


Vilazodone hydrochloride (CAS 163521-12-8), sold under the brand name Viibryd® among others, is a small-molecule antidepressant approved by the U.S. Food and Drug Administration for the treatment of major depressive disorder (MDD) in adults [1]. It is the first compound in the serotonin partial agonist-reuptake inhibitor (SPARI) class, possessing a dual mechanism of action as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor [2]. Chemically, it is an indole alkylamine derivative with the formula C26H27N5O2 and a molecular weight of 441.52 g/mol [3]. Vilazodone exhibits high affinity for the human serotonin transporter (SERT) and 5-HT1A receptor, with distinct selectivity over other monoamine transporters and serotonergic receptor subtypes [4].

Why Vilazodone Cannot Be Interchanged with Standard SSRIs: The Functional Consequence of Dual Pharmacology


Vilazodone's unique dual pharmacology as a combined SERT inhibitor and 5-HT1A receptor partial agonist distinguishes it fundamentally from conventional SSRIs (e.g., citalopram, paroxetine, fluoxetine) and even other multimodal agents (e.g., vortioxetine). While standard SSRIs solely block serotonin reuptake, vilazodone concurrently provides direct partial agonism at pre- and post-synaptic 5-HT1A receptors [1]. This is not a trivial distinction; the functional outcome is a different neurochemical signature—a more rapid and selective increase in extracellular serotonin levels without the initial 5-HT1A autoreceptor-mediated suppression seen with SSRIs [2]. This mechanistic divergence translates into a distinct preclinical and clinical profile, including a differential effect on sexual function and receptor regulation [3]. Therefore, generic substitution with a standard SSRI, even one with comparable SERT affinity, will not replicate vilazodone's full pharmacological and physiological effects, making it an unsuitable alternative for research or therapeutic protocols specifically designed around the SPARI mechanism.

Vilazodone Differential Evidence: A Quantitative Guide to Target Engagement and Pharmacodynamic Selectivity vs. Key Comparators


Vilazodone Exhibits >100-Fold Higher Affinity for 5-HT1A Receptors Compared to the Multimodal Agent Vortioxetine

Vilazodone demonstrates significantly higher affinity for the human 5-HT1A receptor than vortioxetine, another multimodal antidepressant. In comparative in vitro binding assays, vilazodone exhibited an IC50 of 0.2 nM and a Ki of 15 nM for the human 5-HT1A receptor [1]. In the same assay system, vortioxetine's binding to the human 5-HT1A receptor was much weaker, with a Ki of 230 nM [1].

Receptor Pharmacology Binding Affinity 5-HT1A Receptor

Vilazodone's Dual Mechanism Confers High Selectivity for SERT vs. NET and DAT, Surpassing the Selectivity Profile of the SSRI Fluoxetine

Vilazodone is a highly selective inhibitor of the serotonin transporter (SERT) with minimal activity at norepinephrine (NET) and dopamine (DAT) transporters. Its affinity for the 5-HT reuptake site (Ki = 0.1 nM) is 560-fold higher than for the norepinephrine transporter (Ki = 56 nM) and 370-fold higher than for the dopamine transporter (Ki = 37 nM) [1]. In contrast, fluoxetine, a prototypical SSRI, demonstrates less pronounced selectivity, with a ratio of approximately 200-fold for SERT over NET [2].

Transporter Selectivity Monoamine Uptake Inhibition Pharmacology

In Vivo: Vilazodone Induces a Selective, 2-Fold Increase in Cortical 5-HT, Unlike the Non-Selective Neurochemical Effects of Paroxetine Alone or with a 5-HT1A Agonist

In vivo microdialysis studies in freely moving rats demonstrated that oral administration of vilazodone (10 mg/kg) caused a 2-fold increase in extracellular serotonin (5-HT) levels in the frontal cortex, with no change in norepinephrine or dopamine levels [1]. This is a stark contrast to the combination of the SSRI paroxetine (3 mg/kg p.o.) with the full 5-HT1A agonist 8-OH-DPAT (0.3 mg/kg s.c.), which not only failed to increase 5-HT but also led to a 2-fold increase in norepinephrine and a 4-fold increase in dopamine [1].

In Vivo Microdialysis Neurochemistry Serotonin

Preclinical Evidence Suggests Vilazodone Avoids SSRI-Induced Sexual Dysfunction in a Direct Head-to-Head Comparison with Citalopram and Paroxetine

In a 14-day study in male rats, vilazodone (1-10 mg/kg) was directly compared to citalopram (10-30 mg/kg) and paroxetine (10 mg/kg). Vilazodone-treated rats exhibited no sexual dysfunction compared with controls [1]. In contrast, both citalopram- and paroxetine-treated rats exhibited impaired copulatory and ejaculatory behaviors after subchronic (7-day) and chronic (14-day) treatments [1]. Furthermore, chronic vilazodone decreased 5-HT1A receptor levels in cortical and hippocampal regions, while the SSRIs increased receptor levels in these same regions [1].

Sexual Dysfunction Behavioral Pharmacology Tolerability

Vilazodone's Partial Agonist Intrinsic Activity at 5-HT1A Receptors is High (69-70%) and Distinguished from Full Agonists like 8-OH-DPAT

Vilazodone acts as a high-efficacy partial agonist at the 5-HT1A receptor. In [35S]GTPγS binding studies in Sf9 cells expressing human 5-HT1A receptors, a single concentration of vilazodone (100 nM) increased basal binding by approximately 70% of the maximal effect produced by the full agonist 8-OH-DPAT [1]. Consistent with this, in rat hippocampal membranes, vilazodone exhibited a pEC50 of 8.1 and an intrinsic activity (IA) of 0.61 relative to 5-HT [2]. This contrasts with full agonists like 8-OH-DPAT, which produce maximal receptor activation (IA = 1.0).

Functional Selectivity 5-HT1A Partial Agonism GTPγS Binding

Optimal Research and Procurement Applications for Vilazodone Based on Differential Evidence


Investigating the Neurobiology of Antidepressant-Induced Sexual Dysfunction

Based on the direct head-to-head preclinical evidence demonstrating that vilazodone does not impair sexual behavior in rats, unlike citalopram and paroxetine [1], vilazodone is the superior choice for studies aiming to dissect the serotonergic mechanisms underlying SSRI-induced sexual side effects. It serves as a critical comparator compound that allows researchers to isolate the contribution of 5-HT1A partial agonism in mitigating these adverse outcomes.

Dissecting the Functional Role of 5-HT1A Partial Agonism in Serotonergic Transmission

Vilazodone is uniquely suited for experiments designed to study the neurochemical consequences of combined SERT inhibition and 5-HT1A partial agonism. Its ability to produce a selective, 2-fold increase in cortical 5-HT without affecting other monoamines, a profile not replicated by an SSRI plus a 5-HT1A agonist [2], makes it an essential tool for in vivo microdialysis and electrophysiology studies focused on this specific dual mechanism.

High-Throughput Screening for SPARI-Class Drug Discovery Programs

For pharmaceutical research programs aimed at identifying novel serotonin partial agonist-reuptake inhibitors (SPARIs), vilazodone is the essential reference compound. Its well-characterized in vitro profile—including an IC50 of 0.5 nM for SERT and 0.2 nM for the human 5-HT1A receptor [3]—and high functional efficacy as a partial agonist [4] provide a robust benchmark for establishing screening cascades and validating new chemical entities with a similar dual pharmacology.

Behavioral Pharmacology of Anxiolytic and Antidepressant Effects with a Distinct Mechanism

Vilazodone is indicated for research in behavioral models of depression and anxiety where its unique SPARI mechanism is of interest. Its demonstrated anxiolytic efficacy in the rat ultrasonic vocalization test and activity in the forced swim test provide a basis for its use as a tool compound to differentiate the behavioral outcomes of combined SERT/5-HT1A targeting from those of pure SSRIs or other multimodal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vilazodone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.